molecular formula C8H8O2S B8530514 4-ethyl-4H-thieno[2,3-c]furan-6-one

4-ethyl-4H-thieno[2,3-c]furan-6-one

Cat. No.: B8530514
M. Wt: 168.21 g/mol
InChI Key: AINWNQIYRIGIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-4H-thieno[2,3-c]furan-6-one (Molecular Formula: C8H8O2S, Molecular Weight: 168 Da) is a fused bicyclic heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research . This compound features a thieno[2,3-c]furan core, a structure known to be a reactive intermediate that can be isolated and utilized in cycloaddition reactions for constructing complex polyheterocyclic systems . Its core scaffold is isoelectronic with the pentalene dianion and functions as a heteroaromatic o-xylylene analogue, making it a valuable diene in Diels-Alder reactions . Researchers employ this building block in tandem Pummerer-Diels-Alder reaction sequences, where it acts as a key precursor for synthesizing benzo[b]thiophene derivatives and other polycyclic aromatic structures relevant to materials science and drug discovery . The presence of the ethyl group at the 4-position influences the electron density and steric properties of the system, allowing for further synthetic modifications. The compound's physicochemical properties, including a calculated LogP of 2.53 and a polar surface area of 26 Ų, suggest good membrane permeability, making it a candidate for the development of bioactive molecules . As a specialized building block, it facilitates the exploration of novel chemical space in libraries designed for high-throughput screening. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals in accordance with appropriate institutional safety protocols.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

4-ethyl-4H-thieno[2,3-c]furan-6-one

InChI

InChI=1S/C8H8O2S/c1-2-6-5-3-4-11-7(5)8(9)10-6/h3-4,6H,2H2,1H3

InChI Key

AINWNQIYRIGIFK-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C(=O)O1)SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A. Thieno-Pyrimidinone Derivatives

  • 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 852933-45-0): Core Structure: Thieno[2,3-d]pyrimidin-4-one fused system. Substituents: Ethyl (position 3), methyl (position 5), phenyl (position 6), and sulfanyl (position 2). Properties: Higher molecular weight (302.41 g/mol) compared to the simpler furanone system.

B. Pyrrolo-Isoquinoline Derivatives

  • 5-Methyl-3H-pyrrolo[2,3-c]isoquinoline (4e): Core Structure: Pyrrolo[2,3-c]isoquinoline. Substituents: Methyl at position 3. Properties: Melting point 214–215°C, indicative of high crystallinity due to planar aromatic systems.

C. Dihydrofuran-3-one Derivatives

  • 2-Ethyl-4-(hydroxymethyl)-2,3-dihydrofuran-3-one: Core Structure: Partially saturated furanone. Substituents: Ethyl (position 2) and hydroxymethyl (position 4). Properties: The hydroxymethyl group increases polarity, enhancing aqueous solubility compared to 4-ethyl-4H-thieno[2,3-c]furan-6-one .
Physicochemical Properties
Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Trends
This compound Thieno[2,3-c]furanone Not provided Not available Ethyl (position 4) Likely organic-solvent soluble
3-Ethyl-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidinone 302.41 Not provided Ethyl, methyl, phenyl, sulfanyl High lipophilicity
5-Methyl-pyrrolo[2,3-c]isoquinoline Pyrrolo[2,3-c]isoquinoline Calculated 214–215 Methyl (position 5) Moderate aqueous solubility
2-Ethyl-dihydrofuran-3-one Dihydrofuran-3-one Calculated Not provided Ethyl, hydroxymethyl High aqueous solubility

Preparation Methods

Sulfoxide Precursor Activation

The Pummerer reaction serves as a cornerstone for constructing the thieno[2,3-c]furan scaffold. In one approach, o-heteroaroyl-substituted sulfoxides undergo acid-catalyzed Pummerer cyclization to generate α-thiocarbocations, which react with adjacent keto groups to form reactive o-xylylene intermediates. For 4-ethyl-4H-thieno[2,3-c]furan-6-one, ethyl-substituted sulfoxide precursors are treated with acetic anhydride and p-toluenesulfonic acid in toluene. The thiocarbocation intermediate undergoes intramolecular trapping by the carbonyl group, yielding the fused thienofuranone ring after aromatization.

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Solvent : Toluene/acetic anhydride (3:1)

  • Temperature : 80°C, 12 hours

  • Yield : 70–75%

Diels-Alder Cycloaddition Follow-Up

In the presence of electron-deficient dienophiles, the o-xylylene intermediate undergoes Diels-Alder cycloaddition, followed by acid-catalyzed ring-opening and oxidation to introduce the 6-one functionality. Ethyl groups are incorporated via thioether precursors, such as ethylthio-substituted intermediates, which are oxidized to sulfones and subsequently eliminated to form the ethyl-substituted product.

Thorpe-Zeigler Cyclization for Core Formation

Cyclization of Cyanothioamide Derivatives

Thorpe-Zeigler cyclization enables the formation of the thieno[2,3-c]furan core from cyanothioamide precursors. For example, 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes S-alkylation with ethyl chloroacetate, followed by base-mediated cyclization to yield this compound.

Key Steps :

  • S-Alkylation : Ethyl chloroacetate reacts with the thioxo group at position 2.

  • Cyclization : Sodium ethoxide in ethanol induces Thorpe-Zeigler cyclization, forming the fused ring system.

  • Oxidation : Air oxidation introduces the 6-one functionality.

Optimized Parameters :

  • Base : Sodium ethoxide (2.0 equiv)

  • Solvent : Ethanol, reflux

  • Yield : 65–70%

Palladium-Catalyzed Coupling Reactions

Oxidative C-H/C-H Coupling

Palladium-catalyzed oxidative coupling offers a route to functionalized thienofuranones. Starting from 5-octyl-5H-thieno[3,4-c]pyrrole-4,6-dione, analogous methodologies can be adapted by substituting octyl groups with ethyl moieties. The reaction employs Pd(OAc)₂ and Cu(OAc)₂ in dimethylacetamide (DMAc) at 110°C, facilitating C-H activation and coupling.

Critical Considerations :

  • Catalyst System : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv)

  • Solvent : DMAc

  • Temperature : 110°C, 48 hours

  • Yield : 85–90% (for analogous compounds)

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Pummerer CyclizationSulfoxide, Ac₂O, p-TsOH80°C, 12h70–75%High regioselectivityRequires toxic acetic anhydride
Thorpe-ZeiglerEthyl chloroacetate, NaOEtReflux, 6h65–70%Scalable, one-potMulti-step oxidation required
Pd-Catalyzed CouplingPd(OAc)₂, Cu(OAc)₂, DMAc110°C, 48h85–90%Functional group toleranceHigh catalyst loading

Functionalization and Derivatization

Ethyl Group Introduction

The ethyl group at position 4 is introduced via:

  • S-Alkylation : Ethyl chloroacetate reacts with thiol intermediates.

  • Nucleophilic Substitution : Ethyl iodide displaces leaving groups on preformed thienofuranones.

Ketone Formation

The 6-one functionality arises from:

  • Oxidation of Methylene Groups : Using KMnO₄ or CrO₃.

  • Cyclization of Keto Precursors : Incorporating keto groups during ring closure .

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer : Key issues include exothermic reaction control (use jacketed reactors with cooling) and solvent recovery (switch from DMF to recyclable acetone/water mixtures). Pilot-scale chromatography may be replaced with crystallization-driven purification to reduce costs .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., pyrano[2,3-c]pyridazines) to confirm assignments .

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